4,4-Dimethyl-3,4-dihydro-2H-pyran
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Overview
Description
4,4-Dimethyl-3,4-dihydro-2H-pyran is an organic compound with the molecular formula C7H12O. It is a derivative of dihydropyran, characterized by the presence of two methyl groups at the 4th position. This compound is a colorless liquid and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . Another method includes the use of Grubbs’ catalysts in olefin metathesis reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydration of tetrahydrofurfuryl alcohol. This process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-3,4-dihydro-2H-pyran undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used.
Major Products:
Oxidation: Produces lactones and carboxylic acids.
Reduction: Yields tetrahydropyran derivatives.
Substitution: Results in various substituted pyrans depending on the substituents used.
Scientific Research Applications
4,4-Dimethyl-3,4-dihydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is employed in the production of polymers and resins, as well as in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-3,4-dihydro-2H-pyran exerts its effects involves its ability to act as a protecting group for alcohols. When reacted with alcohols, it forms tetrahydropyranyl ethers, protecting the alcohol from various reactions. This protection is reversible, allowing the alcohol to be restored by acidic hydrolysis .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: Similar in structure but lacks the two methyl groups at the 4th position.
2,3-Dihydro-4H-pyran: An isomer with a different arrangement of the double bond and oxygen atom.
Tetrahydropyran: A fully saturated derivative without any double bonds.
Uniqueness: 4,4-Dimethyl-3,4-dihydro-2H-pyran is unique due to the presence of the two methyl groups, which influence its reactivity and stability. These methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
CAS No. |
64833-72-3 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C7H12O/c1-7(2)3-5-8-6-4-7/h3,5H,4,6H2,1-2H3 |
InChI Key |
JNHSLLWORMFHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC=C1)C |
Origin of Product |
United States |
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